N-(3-Benzoylphenyl)-5-chloro-2-hydroxybenzamide
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Overview
Description
N-(3-Benzoylphenyl)-5-chloro-2-hydroxybenzamide is a compound of significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic properties, particularly in the treatment of hyperlipidemia and other metabolic disorders. It is a derivative of benzamide, featuring a benzoyl group attached to a phenyl ring, which is further substituted with a chlorine atom and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Benzoylphenyl)-5-chloro-2-hydroxybenzamide typically involves the reaction of 3-aminobenzophenone with 5-chloro-2-hydroxybenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Benzoylphenyl)-5-chloro-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl derivative.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Potential therapeutic agent for treating hyperlipidemia and related cardiovascular diseases.
Mechanism of Action
The mechanism of action of N-(3-Benzoylphenyl)-5-chloro-2-hydroxybenzamide involves the inhibition of specific enzymes and modulation of gene expression. It targets pathways involved in lipid metabolism, leading to a decrease in triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol levels. The compound exerts its effects by downregulating the expression of genes such as Apoc3, which are involved in lipid synthesis and transport .
Comparison with Similar Compounds
Similar Compounds
N-(3-Benzoylphenyl)-1H-Indole-2-Carboxamide: Another benzoylphenyl derivative with similar lipid-lowering properties.
N-(3-Benzoylphenyl)-2-Furamide: A furan derivative with potential hypolipidemic activity.
Uniqueness
N-(3-Benzoylphenyl)-5-chloro-2-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and hydroxyl group enhances its reactivity and potential therapeutic effects compared to other similar compounds .
Properties
CAS No. |
634186-51-9 |
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Molecular Formula |
C20H14ClNO3 |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
N-(3-benzoylphenyl)-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C20H14ClNO3/c21-15-9-10-18(23)17(12-15)20(25)22-16-8-4-7-14(11-16)19(24)13-5-2-1-3-6-13/h1-12,23H,(H,22,25) |
InChI Key |
GSRFQOOYXFFOBR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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